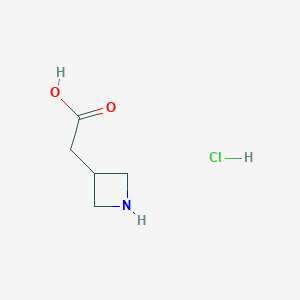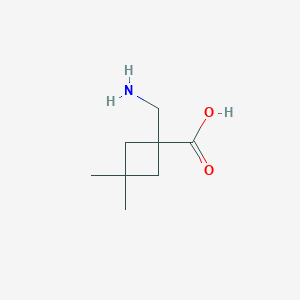
2-(Azetidin-3-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Azetidin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 952675-30-8 . It has a molecular weight of 151.59 and its IUPAC name is 3-azetidinylacetic acid hydrochloride . The compound is a white solid .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “2-(Azetidin-3-yl)acetic acid hydrochloride” is represented by the linear formula C5H10ClNO2 . The InChI code for the compound is 1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H .Physical And Chemical Properties Analysis
“2-(Azetidin-3-yl)acetic acid hydrochloride” is a white solid . It has a molecular weight of 151.61 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Amino Acid Derivatives
“2-(Azetidin-3-yl)acetic acid hydrochloride” is utilized in the synthesis of new heterocyclic amino acid derivatives. These derivatives are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines . This process is significant for creating compounds with potential biological activities.
Pharmaceutical Agent Development
This compound serves as a precursor for the preparation of pharmaceutically active agents. Specifically, it’s used to create positive allosteric modulators of GABA A receptors . These modulators have therapeutic potential in treating various neurological disorders by enhancing the inhibitory effects of GABA neurotransmitters.
Chemical Hybridizing Agents
In agricultural research, “2-(Azetidin-3-yl)acetic acid hydrochloride” derivatives are used as chemical hybridizing agents. They selectively sterilize the male parts of wheat plants, making the pollen grains non-functional, which is a crucial step in the development of hybrid crops .
Peptidomimetic Chemistry
The compound’s derivatives are important in peptidomimetic chemistry, where they act as surrogates for amino acids in peptide chains. This application is particularly relevant in the design of peptide-based drugs that can mimic or modulate biological processes .
Catalytic Processes
Azetidine derivatives, including those derived from “2-(Azetidin-3-yl)acetic acid hydrochloride”, are involved in various catalytic processes. These include Henry, Suzuki, Sonogashira, and Michael additions, which are fundamental reactions in organic synthesis .
Ring-Opening Reactions
Due to the strained nature of the azetidine ring, these compounds are excellent candidates for ring-opening and expansion reactions. This property is exploited in synthetic chemistry to create a wide array of functionalized molecules .
Propriétés
IUPAC Name |
2-(azetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c7-5(8)1-4-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGJMHMKOWIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)acetic acid hydrochloride | |
CAS RN |
952675-30-8 |
Source


|
| Record name | 3-Azetidineacetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(Aminomethyl)oxan-4-yl]oxy}ethan-1-ol](/img/structure/B1376762.png)
![4-(Bromomethyl)-4-[(methylsulfanyl)methyl]oxane](/img/structure/B1376765.png)
![[1-(Methylsulfanyl)cyclobutyl]methanamine](/img/structure/B1376766.png)

![1-[(3-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1376770.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid](/img/structure/B1376771.png)
![1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1376772.png)
![2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B1376775.png)

![7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1376778.png)
